molecular formula C11H13IO2 B8314228 tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol CAS No. 174300-22-2

tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol

Cat. No.: B8314228
CAS No.: 174300-22-2
M. Wt: 304.12 g/mol
InChI Key: AEKYIFCENVDWIT-UHFFFAOYSA-N
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Description

Tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol is a useful research compound. Its molecular formula is C11H13IO2 and its molecular weight is 304.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

174300-22-2

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

4-(4-iodophenyl)oxan-4-ol

InChI

InChI=1S/C11H13IO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2

InChI Key

AEKYIFCENVDWIT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a solution of n-butyllithium (2.59M, in hexane) (8.76 ml) was added dropwise to a solution of 1,4-diiodobenzene (7.49 g) in anhydrous THF (50 ml) at −78° C., and the resulting mixture was stirred at −78° C. for 30 minutes. Tetrahydro-4H-pyran-4-one (2.09 ml) was added dropwise thereto and the resulting mixture was stirred at −78° C. for 1.5 hours. After stirring the mixture for another 3 hours at room temperature, water was added, and the resulting mixture was extracted with ethyl acetate. Organic layer was washed once with water and once with saturated brine, and dried over anhydrous sodium sulfate. After removing anhydrous sodium sulfate by filtration, the filtrate was concentrated. The residue was recrystallized from cyclohexane/ethyl acetate mixed solvent to obtain tetrahydro-4-(4-iodophenyl)-2H-pyran-4-ol (4.12 g).
Quantity
8.76 mL
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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